

# Application Notes & Protocols: Click Chemistry Reactions Involving 10-Boc-SN-38

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Compound of Interest		
Compound Name:	10-Boc-SN-38	
Cat. No.:	B187591	Get Quote

#### Introduction

SN-38, the active metabolite of the clinically approved anticancer drug irinotecan, is a potent topoisomerase I inhibitor.[1][2] Its therapeutic efficacy is reported to be 100 to 1000 times greater than irinotecan itself.[2][3] However, the clinical application of SN-38 is significantly hampered by its poor aqueous solubility and the instability of its active lactone ring, which hydrolyzes at physiological pH.[4][5] To overcome these limitations, researchers have focused on developing SN-38 prodrugs and drug delivery systems, such as antibody-drug conjugates (ADCs), to improve its physicochemical properties and enable targeted delivery to tumor cells. [4][5][6]

Click chemistry, a class of reactions known for being rapid, efficient, and biocompatible, has emerged as a powerful tool for conjugating SN-38 to various molecules.[7][8][9] The most common approach involves modifying SN-38 with an azide or alkyne functional group, which can then be "clicked" onto a corresponding reaction partner. To achieve selective modification, the highly reactive phenolic hydroxyl group at the C10 position of SN-38 must be protected. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose, leading to the key intermediate, **10-Boc-SN-38**.[1][3][10]

These application notes provide detailed protocols for the synthesis of **10-Boc-SN-38** and its subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

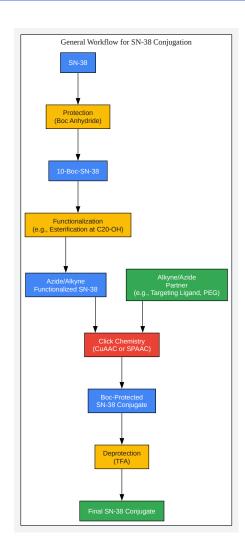




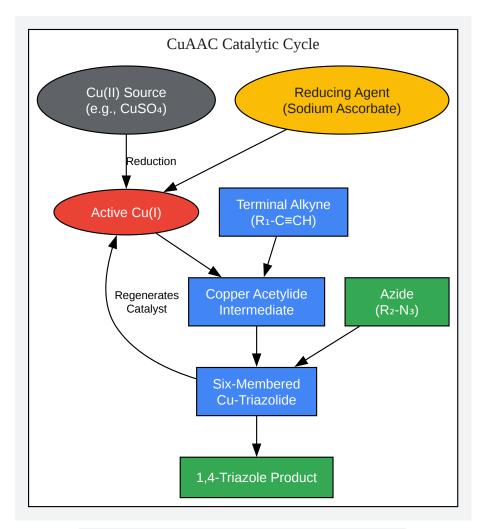
## Section 1: Synthesis and Functionalization of 10-Boc-SN-38

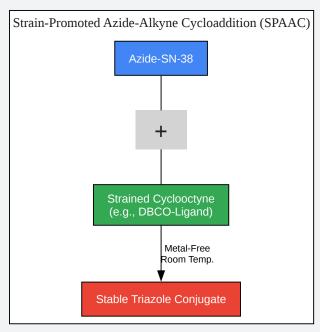
The overall strategy involves three main stages: protection of the 10-hydroxyl group of SN-38, introduction of a clickable handle (azide or alkyne) at the 20-hydroxyl position, and the final click conjugation reaction, followed by deprotection.



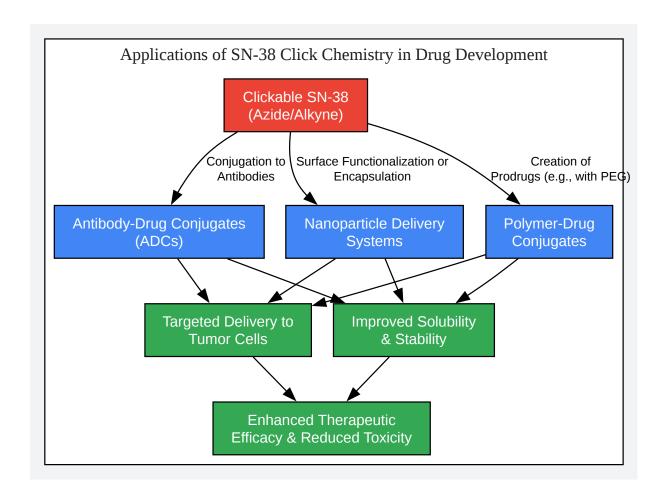












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